molecular formula C22H23FN4O4 B6534668 3-{2-[3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-1-(3-fluoro-4-methylphenyl)urea CAS No. 1049253-20-4

3-{2-[3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-1-(3-fluoro-4-methylphenyl)urea

Cat. No.: B6534668
CAS No.: 1049253-20-4
M. Wt: 426.4 g/mol
InChI Key: HOPBADHYSFMUIL-UHFFFAOYSA-N
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Description

This compound is a urea derivative, which means it contains a functional group with the pattern (NH2)C=O. Urea derivatives are often used in medicinal chemistry due to their bioactivity .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. The 3,4-dimethoxyphenyl groups suggest the presence of two methoxy (OCH3) substituents on a benzene ring .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and reagents present. For example, the urea group might hydrolyze under acidic or basic conditions to yield an amine and a carboxylic acid .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the overall size and shape of the molecule, and the presence of aromatic rings would all influence properties like solubility, melting point, and reactivity .

Future Directions

The future directions for research on this compound would depend on its observed bioactivity and potential applications. If it shows promise as a medicinal compound, for example, further studies might focus on optimizing its structure for better activity or lower toxicity .

Properties

IUPAC Name

1-[2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-3-(3-fluoro-4-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O4/c1-14-4-6-16(13-17(14)23)25-22(29)24-10-11-27-21(28)9-7-18(26-27)15-5-8-19(30-2)20(12-15)31-3/h4-9,12-13H,10-11H2,1-3H3,(H2,24,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPBADHYSFMUIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCCN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)OC)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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